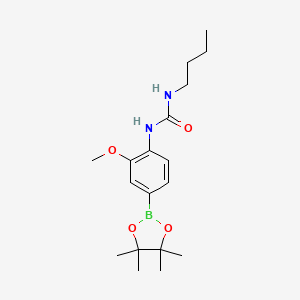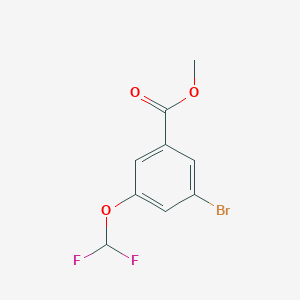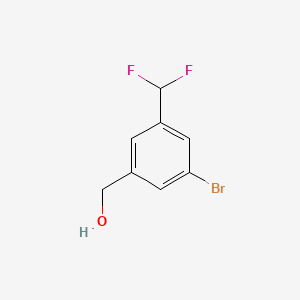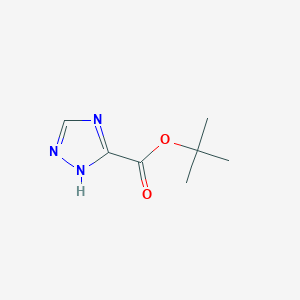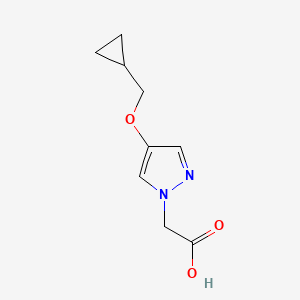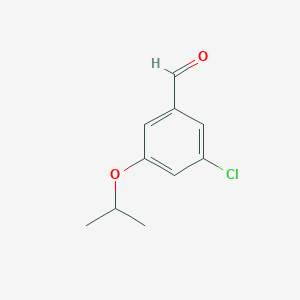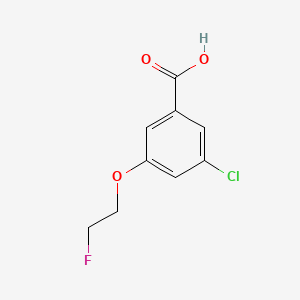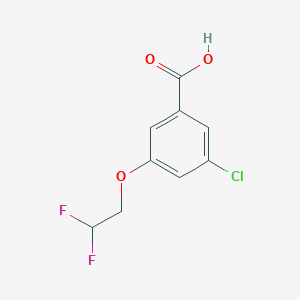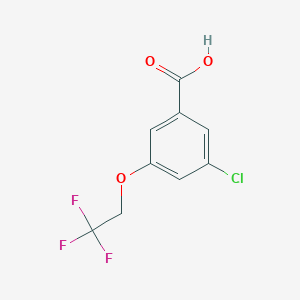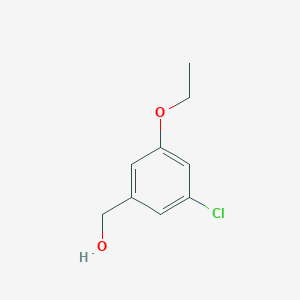
(3-Chloro-5-ethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-ethoxyphenyl)methanol: is an organic compound characterized by a phenyl ring substituted with a chloro group at the 3-position, an ethoxy group at the 5-position, and a hydroxymethyl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxyphenyl)methanol typically involves the following steps:
Bromination: Starting with 3-ethoxyphenol, bromination at the 5-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Grignard Reaction: The resulting 5-bromo-3-ethoxyphenol is then reacted with methyl magnesium bromide to form the Grignard reagent.
Hydrolysis: The Grignard reagent is hydrolyzed to yield this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, is also explored to minimize environmental impact.
Chemical Reactions Analysis
(3-Chloro-5-ethoxyphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium(VI) oxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alkane derivative.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxymethyl group, facilitated by strong electrophiles like nitronium ions or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, and sodium dichromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, and Friedel-Crafts catalysts.
Major Products Formed:
Oxidation Products: 3-Chloro-5-ethoxybenzaldehyde, 3-Chloro-5-ethoxybenzoic acid.
Reduction Products: 3-Chloro-5-ethoxybenzyl alcohol.
Substitution Products: 3,5-Dinitro-3-chloro-5-ethoxybenzene, 3-Chloro-5-ethoxybenzenesulfonic acid.
Scientific Research Applications
(3-Chloro-5-ethoxyphenyl)methanol: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3-Chloro-5-ethoxyphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and microbial resistance.
Comparison with Similar Compounds
(3-Chloro-5-ethoxyphenyl)methanol: can be compared to other phenolic compounds with similar structures:
3-Chloro-5-methoxyphenol: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Chloro-5-hydroxybenzyl alcohol: Similar but without the ethoxy group.
3-Chloro-5-ethoxybenzoic acid: Similar but with a carboxylic acid group instead of a hydroxymethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(3-chloro-5-ethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVLOXNBFWTATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{Methyl-4-[2-(4-pyridinyl)vinyl]anilino}acetic acid](/img/structure/B8086416.png)
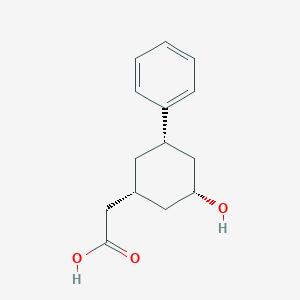
methanol](/img/structure/B8086430.png)
